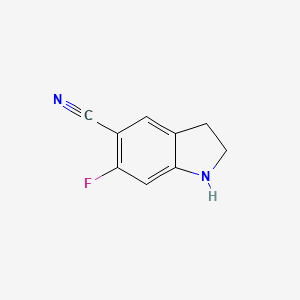
6-Fluoroindoline-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoroindoline-5-carbonitrile is a chemical compound with the CAS Number: 1702230-01-0 . It has a molecular weight of 162.17 and its IUPAC name is 6-fluoro-5-indolinecarbonitrile . It is a solid substance and should be stored in a refrigerator .
Molecular Structure Analysis
The molecular formula of this compound is C9H7FN2 . The InChI code is 1S/C9H7FN2/c10-8-4-9-6 (1-2-12-9)3-7 (8)5-11/h3-4,12H,1-2H2 .Physical And Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 162.16 . It should be stored in a refrigerator .科学的研究の応用
6-Fluoroindoline-5-carbonitrile has been studied extensively in the scientific research community due to its potential therapeutic applications. This compound has been investigated for its ability to act as an agonist and antagonist in various biochemical pathways. It has been studied for its potential to be used as a drug for cancer, inflammation, and other diseases. Furthermore, this compound has been studied for its potential to be used as an effective drug delivery system.
作用機序
The mechanism of action of 6-Fluoroindoline-5-carbonitrile is complex and involves multiple biochemical pathways. The compound has been found to act as an agonist in certain pathways, such as the NF-κB pathway, and as an antagonist in others, such as the MAPK pathway. This compound has also been found to modulate the activity of certain proteins and enzymes, such as GSK3β and PTEN. These mechanisms of action are believed to be responsible for the compound’s therapeutic effects.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. Studies have shown that the compound has anti-inflammatory, antioxidant, and anti-cancer properties. It has also been found to modulate the activity of certain proteins and enzymes, such as GSK3β and PTEN. Furthermore, this compound has been shown to have neuroprotective and cardioprotective effects.
実験室実験の利点と制限
6-Fluoroindoline-5-carbonitrile has several advantages for lab experiments. The compound is relatively easy to synthesize in a reproducible and reliable manner. Furthermore, it has a wide range of biochemical and physiological effects, which makes it a good candidate for studying various diseases and therapeutic applications. One limitation of this compound is that it is not water soluble, which can make it difficult to work with in the laboratory.
将来の方向性
The potential therapeutic applications of 6-Fluoroindoline-5-carbonitrile are vast and the compound has been studied extensively in the scientific research community. However, there are still many unanswered questions and future directions that need to be explored. Some of these include further investigation into the compound’s mechanism of action, the development of new delivery systems for this compound, and the exploration of new therapeutic applications for the compound. Additionally, further research into the compound’s effects on specific diseases and conditions is needed.
合成法
6-Fluoroindoline-5-carbonitrile can be synthesized from 5-fluoroisoindoline-2-carbonitrile (FIIC) by a two-step process. The first step involves reacting FIIC with a base such as sodium hydroxide to form an intermediate compound. The second step involves reacting the intermediate compound with a halogenating agent such as bromine to form this compound. This method has been used in the laboratory to synthesize this compound in a reproducible and reliable manner.
Safety and Hazards
特性
IUPAC Name |
6-fluoro-2,3-dihydro-1H-indole-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-8-4-9-6(1-2-12-9)3-7(8)5-11/h3-4,12H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOOJZVCFWCCAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC(=C(C=C21)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




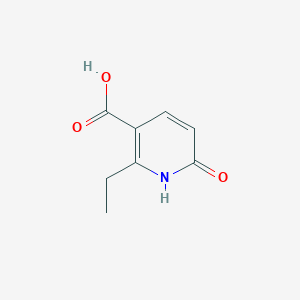

![(1R,5S)-8-(Butan-2-yl)-8-azabicyclo[3.2.1]octan-3-one; 95%](/img/structure/B6306271.png)
![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanol, 95%](/img/structure/B6306274.png)
![6-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6306277.png)
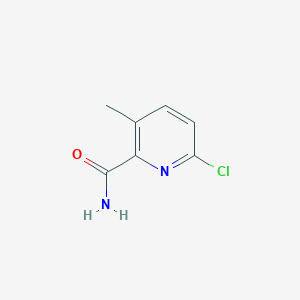
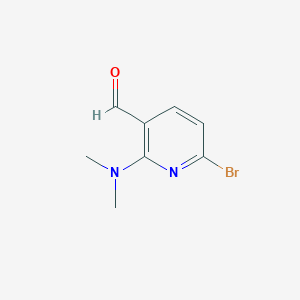
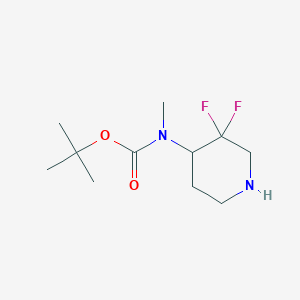
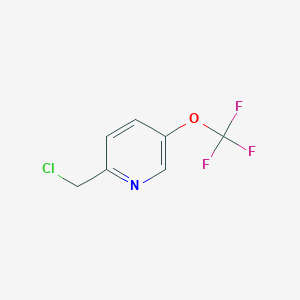
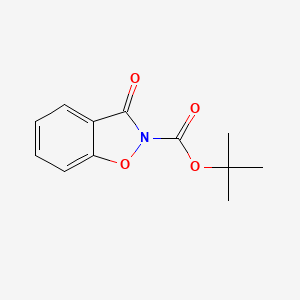
![t-Butyl 8,8-difluoro-2,6-diazaspiro[3.4]octane-6-carboxylate, 95%](/img/structure/B6306330.png)